Decanoic acid, 2-methylbutyl ester, (S)-

Regulatory Science Flavor Safety Chiral Chemistry

Decanoic acid, 2-methylbutyl ester, (S)- (CAS 55195-23-8) is the defined (S)-enantiomer of a medium-chain fatty acid ester, characterized by a single stereocenter at the 2-position of the 2-methylbutyl alcohol moiety. While its racemic mixture (CAS 68067-33-4) is recognized for its use in flavors and fragrances, the (S)-enantiomer itself is specifically noted in authoritative databases as being for informational purposes only and is explicitly not recommended for direct use as a flavoring or fragrance ingredient.

Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
CAS No. 55195-23-8
Cat. No. B12703705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoic acid, 2-methylbutyl ester, (S)-
CAS55195-23-8
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC(C)CC
InChIInChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-15(16)17-13-14(3)5-2/h14H,4-13H2,1-3H3/t14-/m0/s1
InChIKeyJRJPVFOFQVUVLG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decanoic Acid, 2-Methylbutyl Ester, (S)- (CAS 55195-23-8): Procurement Considerations for Chiral Purity in Specialty Applications


Decanoic acid, 2-methylbutyl ester, (S)- (CAS 55195-23-8) is the defined (S)-enantiomer of a medium-chain fatty acid ester, characterized by a single stereocenter at the 2-position of the 2-methylbutyl alcohol moiety . While its racemic mixture (CAS 68067-33-4) is recognized for its use in flavors and fragrances, the (S)-enantiomer itself is specifically noted in authoritative databases as being for informational purposes only and is explicitly not recommended for direct use as a flavoring or fragrance ingredient [1][2]. This distinct regulatory and application profile, coupled with its defined stereochemistry, positions it as a specialized compound for analytical research, chiral studies, and non-consumer-facing industrial investigations, rather than a commodity flavor ester [1].

Why (S)-2-Methylbutyl Decanoate Cannot Be Substituted by Its Racemic Mixture (CAS 68067-33-4) for Research and Compliance


Substituting the (S)-enantiomer (CAS 55195-23-8) with its racemic mixture (CAS 68067-33-4) is scientifically and regulatorily invalid for applications requiring defined stereochemistry or compliance with safety assessment frameworks. Authoritative sources clearly differentiate the two: the racemate is evaluated for use in flavors, holding a JECFA number (09.660) and an EFSA status of 'Evaluated - No safety concern' [1][2]. Conversely, the (S)-enantiomer is explicitly designated as 'information only' and 'not for fragrance or flavor use' [3][4]. Therefore, any study on chiral recognition, enantioselective synthesis, or metabolomic profiling, or any procurement based on a specific regulatory dossier, cannot interchange these substances without fundamentally altering the scientific validity and compliance status of the work [1][3].

Quantitative Differentiation Evidence for (S)-2-Methylbutyl Decanoate (CAS 55195-23-8) Against Comparators


Regulatory and Safety Assessment Divergence: (S)-Enantiomer vs. Racemic Mixture (CAS 68067-33-4)

The (S)-enantiomer (CAS 55195-23-8) is explicitly flagged by authoritative industry databases as 'information only' and is not approved for use in fragrances or flavors [1]. This is in stark contrast to its racemic mixture (CAS 68067-33-4), which has undergone formal safety evaluation by JECFA and EFSA, resulting in a status of 'Evaluated - No safety concern' for use as a flavoring substance [2]. This regulatory chasm means the enantiomer cannot be used in any application intended for human consumption, whereas the racemate can be, under defined conditions.

Regulatory Science Flavor Safety Chiral Chemistry Procurement Compliance

Defined Stereochemical Identity: (S)-Enantiomer vs. Undefined Racemic Mixture (CAS 68067-33-4)

The (S)-enantiomer possesses a single, defined stereocenter at the 2-position of the 2-methylbutyl moiety, as confirmed by its specific SMILES (CCCCCCCCCC(=O)OC[C@@H](C)CC) and InChIKey (JRJPVFOFQVUVLG-AWEZNQCLSA-N) . The racemic mixture (CAS 68067-33-4), conversely, is defined by an InChIKey lacking stereochemical notation (JRJPVFOFQVUVLG-UHFFFAOYSA-N) and is described in databases as having '0 of 1 defined stereocenters' . This fundamental difference in molecular identity dictates their utility in analytical and synthetic applications.

Analytical Chemistry Chiral Chromatography Stereochemistry Reference Standards

Role as a Documented Metabolite: (S)-Enantiomer as a Biological Marker

The (S)-enantiomer of 2-methylbutyl decanoate is explicitly annotated in the ChEBI database as having a role as a metabolite [1]. This functional annotation distinguishes it from being merely a synthetic flavor chemical and positions it within biological pathways. While the racemate is also a structural derivative, the specific attribution of a 'metabolite' role to the compound (and by implication, its naturally occurring stereoisomer) is a key differentiator for biological research applications [1].

Metabolomics Biomarker Discovery Biological Chemistry Systems Biology

Validated Application Scenarios for (S)-2-Methylbutyl Decanoate Based on Evidence


Chiral Analytical Reference Standard in Chromatography and Spectroscopy

As a defined enantiomer with a specific stereocenter , (S)-2-methylbutyl decanoate serves as a critical reference material for developing and validating chiral separation methods (e.g., chiral GC or HPLC) and for NMR studies requiring enantiopure standards. Its distinct CAS number (55195-23-8) ensures precise identification and procurement for analytical workflows that cannot be satisfied by the racemic mixture .

Metabolomics and Biological Pathway Investigation

Given its documented role as a metabolite [1], this compound is a relevant target for metabolomic profiling studies. Researchers investigating fatty acid ester metabolism or searching for novel biomarkers in biological samples may use the pure (S)-enantiomer to confirm identity, quantify concentrations, or study its biosynthesis and degradation pathways [1].

Synthetic Chemistry for Chiral Building Blocks

The (S)-enantiomer can be employed in enantioselective synthesis as a chiral building block or as a substrate for studying stereospecific enzymatic transformations. Its defined stereochemistry is essential for experiments where the outcome is dependent on the configuration of the 2-methylbutyl moiety, making it a preferred starting material over the undefined racemate.

Regulatory-Exempt Industrial Research and Development

Due to its explicit designation as 'not for fragrance or flavor use' [2], this compound is ideally suited for industrial R&D applications that are strictly non-consumer-facing. This includes studies on chemical stability, material compatibility, or as a non-regulated analogue in process development, where the use of a food-grade racemic mixture would be unnecessary and potentially complicate regulatory compliance [2].

Technical Documentation Hub

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